molecular formula C16H15F2NOS B2975704 3,4-difluoro-N-(1-(thiophen-2-yl)cyclopentyl)benzamide CAS No. 2034587-64-7

3,4-difluoro-N-(1-(thiophen-2-yl)cyclopentyl)benzamide

Cat. No.: B2975704
CAS No.: 2034587-64-7
M. Wt: 307.36
InChI Key: GNZQURXGLFDRRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-difluoro-N-(1-(thiophen-2-yl)cyclopentyl)benzamide is a synthetic organic compound characterized by the presence of fluorine atoms, a thiophene ring, and a cyclopentyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(1-(thiophen-2-yl)cyclopentyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of scalable reaction conditions, efficient purification techniques, and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-(1-(thiophen-2-yl)cyclopentyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the benzamide to a benzylamine.

    Substitution: The fluorine atoms can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of palladium or other transition metal catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the fluorine atoms.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(1-(thiophen-2-yl)cyclopentyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-difluoro-N-(1-(thiophen-3-yl)cyclopentyl)benzamide: A similar compound with the thiophene ring in a different position.

    3,4-difluoro-N-(1-(thiophen-2-yl)cyclopentyl)methylbenzamide: A derivative with a methyl group attached to the benzamide core.

Uniqueness

3,4-difluoro-N-(1-(thiophen-2-yl)cyclopentyl)benzamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in medicinal chemistry and material science.

Properties

IUPAC Name

3,4-difluoro-N-(1-thiophen-2-ylcyclopentyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2NOS/c17-12-6-5-11(10-13(12)18)15(20)19-16(7-1-2-8-16)14-4-3-9-21-14/h3-6,9-10H,1-2,7-8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNZQURXGLFDRRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)NC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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